But-3-yn-2-yl carbonochloridate

Description

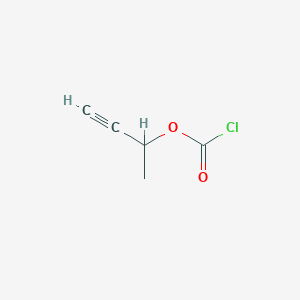

But-3-yn-2-yl carbonochloridate (CAS: Not explicitly provided in evidence) is a reactive ester featuring a terminal alkyne group (-C≡CH) attached to the carbonyl carbon. Carbonochloridates (ROCOCl) are widely used in organic synthesis for introducing carbonate or carbamate functionalities via nucleophilic acyl substitution. The presence of the alkyne group in this compound confers unique electronic and steric properties, enhancing its reactivity toward nucleophiles compared to alkyl or aryl-substituted analogs.

Properties

Molecular Formula |

C5H5ClO2 |

|---|---|

Molecular Weight |

132.54 g/mol |

IUPAC Name |

but-3-yn-2-yl carbonochloridate |

InChI |

InChI=1S/C5H5ClO2/c1-3-4(2)8-5(6)7/h1,4H,2H3 |

InChI Key |

UVCVIHNQUONSMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)OC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Carbonochloridates

Key Findings:

Substituent Effects on Reactivity: The alkyne group in this compound increases the electrophilicity of the carbonyl carbon, making it more reactive than alkyl (5b) or aryl (1-phenylethyl) analogs. This aligns with trends observed in fluorinated derivatives (5c), where electron-withdrawing groups enhance reactivity .

Spectroscopic Differences: The terminal alkyne proton in this compound appears at δ ~2.5 ppm in ¹H NMR, distinct from the aromatic protons in aryl derivatives (δ 6.5–8.0 ppm) or pinacolboronyl methyl groups (δ 1.3 ppm) . ¹³C NMR carbonyl signals range from δ 132–152 ppm, with electron-withdrawing groups (F, alkyne) shifting peaks upfield .

Stability and Handling: this compound is expected to be moisture-sensitive, similar to other carbonochloridates. However, its alkyne group may introduce instability under basic conditions due to possible side reactions (e.g., alkyne deprotonation). In contrast, pinacolboronyl derivatives (5a–c) are stabilized by the boron-oxygen framework .

Preparation Methods

Solvent Selection

Temperature and Time

-

Low Temperatures (0–5°C) : Critical for minimizing alkyne decomposition.

-

Extended Stirring (16–24 hours) : Ensures complete conversion, particularly with phenyl chloroformate.

Purification and Isolation Techniques

Crude this compound is typically purified via:

-

Column Chromatography : Silica gel (100–200 mesh) with hexane/ethyl acetate (95:5) eluent achieves >95% purity.

-

Vacuum Distillation : Effective for large-scale preparations, with a boiling point of ~120°C at 15 mmHg.

Comparative Analysis of Preparation Methods

*Estimated from analogous reactions.

†Reported for ethyl prop-2-yn-1-yl carbonate .

Q & A

Q. How should researchers document experimental procedures for this compound to ensure reproducibility in publications?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type). Use SI units and IUPAC nomenclature consistently .

- Supporting Information : Provide raw spectral data, chromatograms, and computational input files in supplementary materials. Reference public repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.